molecular formula C12H15NO3 B041146 Methyl 3-Morpholinobenzoate CAS No. 197172-69-3

Methyl 3-Morpholinobenzoate

Cat. No.: B041146
CAS No.: 197172-69-3
M. Wt: 221.25 g/mol
InChI Key: UZHOTUXOPYLESN-UHFFFAOYSA-N
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Description

Methyl 3-Morpholinobenzoate: is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . . This compound is typically used in various chemical syntheses and research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-Morpholinobenzoate can be synthesized through the esterification of 3-Morpholinobenzoic acid with methanol in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous monitoring of temperature and pH to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-Morpholinobenzoate is widely used in scientific research due to its versatile reactivity and stability . Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Biological Activity

Methyl 3-Morpholinobenzoate (C₁₂H₁₅NO₃) is an organic compound characterized by a morpholine ring and a benzoate moiety. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound features:

  • Molecular Formula : C₁₂H₁₅NO₃
  • Molecular Weight : Approximately 221.25 g/mol
  • Functional Groups : Morpholine ring and methyl ester group

The presence of these functional groups enhances its chemical reactivity and solubility, facilitating its interaction with biological macromolecules.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism involves binding to specific receptors or enzymes, influencing their activity.

Case Study: Antimicrobial Efficacy

In a study assessing the compound's antimicrobial activity, this compound demonstrated an IC50 value of approximately 71 µM against certain bacterial strains, indicating moderate efficacy compared to other derivatives . The binding affinity of the compound was quantitatively assessed using techniques such as surface plasmon resonance, confirming its potential as an antimicrobial agent.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Its morpholine structure is often associated with enhanced bioactivity in pharmaceuticals, suggesting potential applications in treating inflammatory conditions.

Research Findings

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in human cell lines. This inhibition suggests a potential role in modulating inflammatory responses, which could be beneficial in developing anti-inflammatory drugs.

Anticancer Activity

This compound has been explored for its anticancer properties, particularly against non-small cell lung carcinoma (NSCLC) cell lines. The compound's ability to induce apoptosis in cancer cells has been a focal point of research.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of this compound derivatives against A549 and NCI-H23 lung cancer cell lines. The results indicated IC50 values ranging from 1.5 µM to 47 µM, showcasing significant cytotoxic effects. Notably, one derivative exhibited an IC50 comparable to staurosporine, a known potent anticancer agent .

Interaction Studies

Understanding the interactions of this compound with biological macromolecules is crucial for elucidating its mechanisms of action. Studies have shown that the compound can effectively bind to proteins and nucleic acids, potentially influencing their functions.

Summary Table of Biological Activities

Activity IC50 Value Notes
Antimicrobial~71 µMModerate efficacy against MRSA
Anti-inflammatoryN/AInhibits pro-inflammatory cytokines
Anticancer (A549)1.5 - 47 µMComparable potency to staurosporine

Properties

IUPAC Name

methyl 3-morpholin-4-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-15-12(14)10-3-2-4-11(9-10)13-5-7-16-8-6-13/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHOTUXOPYLESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60932499
Record name Methyl 3-(morpholin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145127-37-3
Record name Methyl 3-(morpholin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60932499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of Pd2(dba)3 [92 mg, 0.1 mmol (4.6 mg, 0.005 mmol, 2 mol % Pd per reaction)], ligand 1 (see FIG. 1) [168 mg, 0.4 mmol (8.4 mg, 0.02 mmol, 4 mol % per reaction)] and NaOt-Bu [40 mg, 0.4 mmol (2 mg, 0.02 mmol, 4 mol % per reaction)] were stirred in 10 mL DME (anhy). After 10 minutes, 0.5 mL of the solution was added via syringe to a test tube containing (under an Argon atmosphere) K3PO4 (148 mg, 0.7 mmol), methyl-3-bromo-benzoate (107 mg, 0.5 mmol), and morpholine (52 μL, 0.6 mmol). The test tube was capped (with a proper cap-no rubber septa) and heated at 100° C. for 18 hours. The reaction mixture was allowed to cool to r.t., diluted with ether and dodecane was added as an internal standard. The reaction mixture was purified by preparatory TLC (EtOAc/hexanes as the eluent) to yield 6 mg of the desired product (which was used for calibration with the internal standard). The GC yield was calculated to be 18%.
[Compound]
Name
ligand 1
Quantity
168 mg
Type
reactant
Reaction Step One
Quantity
40 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
92 mg
Type
catalyst
Reaction Step One
[Compound]
Name
solution
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Name
K3PO4
Quantity
148 mg
Type
reactant
Reaction Step Three
Quantity
107 mg
Type
reactant
Reaction Step Three
Quantity
52 μL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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